Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride typically involves the reduction of 4-cyanocyclohexane-1-carboxylic acid or its lower alkyl ester in the presence of a hydrogenating catalyst. The produced ester is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenating catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The antifibrinolytic effect of trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is achieved by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for breaking down fibrin clots. This inhibition is mediated through the binding of the compound to lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .
Comparison with Similar Compounds
Similar Compounds
ε-Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action.
Aminomethylbenzoic acid: Used in similar applications but with different chemical properties.
Uniqueness
Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and high efficacy in inhibiting fibrinolysis. Its ability to bind effectively to plasminogen and prevent excessive bleeding makes it a preferred choice in medical applications .
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H/t6-,7?,8?;/m1./s1 |
InChI Key |
PPSTUJSAOIAVHT-PUFYQOQHSA-N |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)O)N.Cl |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.